An In-depth Technical Guide to the Mechanism of Action of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
An In-depth Technical Guide to the Mechanism of Action of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, also known by its developmental code FK409, is a novel nitrovasodilator that functions as a spontaneous nitric oxide (NO) donor.[1] Its primary mechanism of action involves the non-enzymatic release of NO, which subsequently activates the intracellular nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This leads to a cascade of downstream effects, most notably vasodilation and inhibition of platelet aggregation.[2] This technical guide provides a comprehensive overview of the compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Spontaneous Nitric Oxide Donation
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a cell-permeable compound that, once in an aqueous solution, spontaneously releases nitric oxide in a controlled manner.[3] The half-life of this release in solution is approximately 30 minutes.[3] This spontaneous donation of NO is the cornerstone of its pharmacological activity.
Activation of Soluble Guanylyl Cyclase (sGC)
The released nitric oxide diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylyl cyclase (sGC), the primary intracellular receptor for NO. This binding event induces a conformational change in sGC, leading to its activation.
Synthesis of Cyclic Guanosine Monophosphate (cGMP)
Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger molecule, cyclic guanosine monophosphate (cGMP). FK409 has been shown to elevate intracellular cGMP levels, which is directly associated with its vasodilatory effects.
Downstream Signaling Pathway
The increase in intracellular cGMP concentration triggers a downstream signaling cascade primarily mediated by cGMP-dependent protein kinase (PKG).
Protein Kinase G (PKG) Activation
cGMP binds to and activates PKG, a serine/threonine kinase. Activated PKG then phosphorylates a variety of downstream protein targets within the cell, leading to the observed physiological responses.
Physiological Effects
The primary physiological effects of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide, mediated by the NO/cGMP/PKG pathway, include:
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Vasodilation: In vascular smooth muscle cells, activated PKG leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation. This is a key contributor to its antihypertensive effects.
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Inhibition of Platelet Aggregation: The compound has demonstrated potent anti-platelet aggregation activity.[1][2]
The signaling pathway is illustrated in the diagram below:
Quantitative Data
The following tables summarize the available quantitative data for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.
| Parameter | Value | Species | Assay | Reference |
| In Vitro Activity | ||||
| IC50 (Platelet Aggregation) | 4.32 ± 0.95 µM | Rat | ADP-induced platelet aggregation | [2] |
| In Vivo Activity | ||||
| Thrombus Formation | Dose-dependent suppression from 0.32 mg/kg, p.o. | Rat | Extracorporeal shunt model | [2] |
| Maximum Inhibition (Thrombus Formation) | 52% inhibition at 10 mg/kg, p.o. | Rat | Extracorporeal shunt model | [2] |
| Hepatic Ischemia-Reperfusion Injury | Dose-dependent suppression of AST and ALT elevation | Rat | 90 min hepatic ischemia model | [4] |
| (1.6 and 3.2 mg/kg, IV) |
Table 1. Quantitative biological activity of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide.
| Compound | IC50 (Platelet Aggregation) | Maximum Inhibition (Thrombus Formation) | Reference |
| (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide | 4.32 ± 0.95 µM | 52% at 10 mg/kg, p.o. | [2] |
| Isosorbide Dinitrate (ISDN) | > 100 µM | 17% at 32 mg/kg, p.o. | [2] |
Table 2. Comparison of anti-platelet activity with Isosorbide Dinitrate (ISDN).
Experimental Protocols
Detailed experimental protocols for the key assays are crucial for the replication and validation of findings. While specific, step-by-step protocols for (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide are not extensively detailed in the public literature, the following outlines the general methodologies employed in its characterization.
Measurement of Nitric Oxide Release
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Objective: To quantify the spontaneous release of NO from (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide in solution.
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Methodology: A chemiluminescence analyzer is the standard instrument for this measurement.
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A solution of the compound at a known concentration is prepared in a suitable buffer (e.g., phosphate buffer).
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The solution is incubated at a controlled temperature (e.g., 37°C).
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At various time points, the headspace gas or the solution is sampled and introduced into the chemiluminescence detector.
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The detector measures the light emitted from the reaction of NO with ozone, which is proportional to the NO concentration.
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Alternatively, the concentration of nitrite, a stable oxidation product of NO, can be measured using the Griess assay as an indirect measure of NO release.
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In Vitro Platelet Aggregation Assay
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Objective: To determine the inhibitory effect of the compound on platelet aggregation.
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Methodology:
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Platelet-rich plasma (PRP) is prepared from whole blood samples (e.g., from rats).
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The PRP is treated with various concentrations of (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide or a vehicle control.
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Platelet aggregation is induced by adding an agonist, such as adenosine 5'-diphosphate (ADP).
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The change in light transmittance through the PRP suspension is measured over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
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The concentration of the compound that inhibits aggregation by 50% (IC50) is calculated.
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The general workflow for this assay is depicted below:
In Vivo Thrombus Formation Model (Extracorporeal Shunt)
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Objective: To assess the antithrombotic efficacy of the compound in a living organism.
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Methodology:
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Experimental animals (e.g., rats) are anesthetized.
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An extracorporeal shunt is created by cannulating an artery and a vein (e.g., carotid artery and jugular vein).
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A small, roughened, and pre-weighed object (e.g., a silk thread) is placed within the shunt to induce thrombus formation.
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The compound is administered to the animals (e.g., orally or intravenously) at various doses prior to opening the shunt.
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Blood is allowed to flow through the shunt for a defined period.
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The shunt is then removed, and the object with the formed thrombus is weighed.
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The difference in weight represents the mass of the thrombus, and the percentage inhibition by the compound is calculated relative to a control group.
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Conclusion
(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide is a potent nitric oxide donor with a well-defined mechanism of action centered on the activation of the sGC-cGMP-PKG signaling pathway. Its ability to spontaneously release NO translates into significant vasodilatory and anti-platelet effects, as demonstrated by the available in vitro and in vivo data. This technical guide provides a foundational understanding of its pharmacological properties for researchers and professionals in the field of drug development. Further research to elucidate more specific downstream targets of PKG and to obtain more extensive quantitative data will be beneficial for a more complete characterization of this compound.
References
- 1. FK409, a novel vasodilator isolated from the acid-treated fermentation broth of Streptomyces griseosporeus. I. Taxonomy, fermentation, isolation, and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet activities of FK409, a new spontaneous NO releaser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-(E)-4-Ethyl-2- (E)-hydroxyimino -5-nitro-3-hexenamide = 98 138472-01-2 [sigmaaldrich.com]
- 4. Beneficial effects of FK409, a novel nitric oxide donor, on reperfusion injury of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
